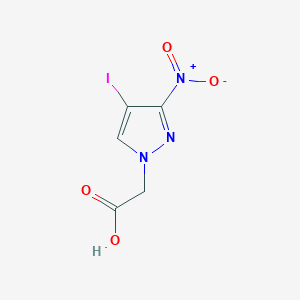![molecular formula C18H15ClN2O2S B2994501 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-chlorophenyl)acetate CAS No. 1396861-20-3](/img/structure/B2994501.png)
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-chlorophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzothiazole and azetidine rings in separate steps, followed by the attachment of the chlorophenyl acetate group. The exact methods would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these groups in the molecule. The benzothiazole and azetidine rings would likely be planar, while the chlorophenyl acetate group could adopt various conformations depending on the conditions .Chemical Reactions Analysis
The reactivity of the compound would be influenced by the presence of the benzothiazole, azetidine, and chlorophenyl acetate groups. For example, the benzothiazole group might undergo electrophilic substitution reactions, while the azetidine ring might be susceptible to ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point, and so on .Wissenschaftliche Forschungsanwendungen
Synthesis and Evaluation in Medicinal Chemistry
1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-chlorophenyl)acetate and related compounds have been explored for their potential in medicinal chemistry, particularly in the synthesis of heterocyclic compounds. These compounds have been synthesized through various methods, including microwave-assisted reactions, and have been evaluated for pharmacological activities such as antibacterial, antifungal, antinociceptive, and anti-inflammatory properties. For instance, compounds derived from 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-chlorophenyl)acetate have shown significant antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. Additionally, some derivatives have demonstrated notable antinociceptive and anti-inflammatory effects, indicating their potential in pain management and inflammation treatment (Mistry & Desai, 2006), (Selvam et al., 2012).
Corrosion Inhibition
Research has also investigated the use of thiazole derivatives, including those related to 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-chlorophenyl)acetate, as corrosion inhibitors for metals. Studies involving potentiodynamic polarization and electrochemical impedance spectroscopy techniques have shown that these compounds can effectively inhibit the corrosion of oil well tubular steel in hydrochloric acid solutions. This suggests their potential application in protecting metal surfaces in industrial settings (Yadav et al., 2015).
Antidiabetic and Renoprotective Activities
Further investigations into the therapeutic applications of derivatives of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-chlorophenyl)acetate have highlighted their potential in treating metabolic disorders. Some studies have reported the synthesis of benzazole, thiazolidinone, and azetidin-2-one derivatives that exhibit significant antihyperglycemic and renoprotective activities, suggesting a promising avenue for the development of new treatments for diabetes and its associated renal complications (Abeed et al., 2017).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as those containing a benzo[d]thiazol-2-yl moiety, have been found to interact with various enzymes and receptors .
Mode of Action
Based on the structure, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the cyclooxygenase (cox) enzymes , which are involved in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Pharmacokinetics
It can be inferred from the structure that it may have good lipophilicity, which could potentially enhance its absorption and distribution in the body .
Result of Action
Inhibition of cox enzymes by similar compounds has been associated with anti-inflammatory effects, as it reduces the production of pro-inflammatory prostaglandins .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility and stability could be affected by the pH of the environment . Additionally, its interaction with its targets could be influenced by the presence of other molecules that may compete for the same binding sites .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(2-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2S/c19-14-6-2-1-5-12(14)9-17(22)23-13-10-21(11-13)18-20-15-7-3-4-8-16(15)24-18/h1-8,13H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICRVXINXTXKLIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=CC=CC=C3S2)OC(=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![11-Azatricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene;hydrochloride](/img/structure/B2994424.png)
![2-((3-bromobenzyl)thio)-3-ethyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2994426.png)
![3-(1-(6-oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2994427.png)




![(Z)-ethyl 2-(6-(methylsulfonyl)-2-((5-nitrothiophene-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2994434.png)


![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(indolin-1-yl)methanone](/img/structure/B2994438.png)